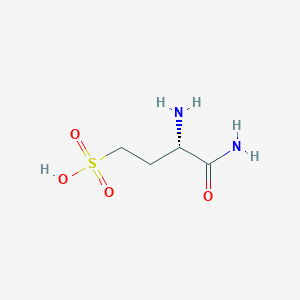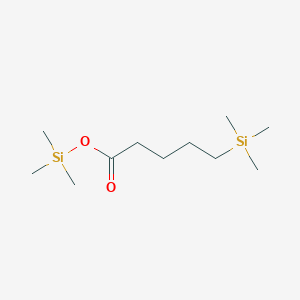
Trimethylsilyl 5-(trimethylsilyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 5-(trimethylsilyl)pentanoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a pentanoate backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 5-(trimethylsilyl)pentanoate typically involves the reaction of 5-pentanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 5-(trimethylsilyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl 5-(trimethylsilyl)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify drug properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which trimethylsilyl 5-(trimethylsilyl)pentanoate exerts its effects involves the formation of stable silicon-oxygen bonds, which enhance the stability and reactivity of the compound. The trimethylsilyl groups act as protecting groups, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include interactions with various functional groups, such as hydroxyl and carboxyl groups, leading to the formation of stable derivatives.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Trimethylsilyl acetate: Similar in structure but with an acetate backbone.
Uniqueness
Trimethylsilyl 5-(trimethylsilyl)pentanoate is unique due to its dual trimethylsilyl groups attached to a pentanoate backbone, providing enhanced stability and reactivity compared to other silylating agents. This compound’s ability to act as a versatile protecting group and its applications in various fields make it a valuable tool in both research and industry.
Properties
CAS No. |
875647-25-9 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethylsilyl 5-trimethylsilylpentanoate |
InChI |
InChI=1S/C11H26O2Si2/c1-14(2,3)10-8-7-9-11(12)13-15(4,5)6/h7-10H2,1-6H3 |
InChI Key |
OXWHDJPTIOJADV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
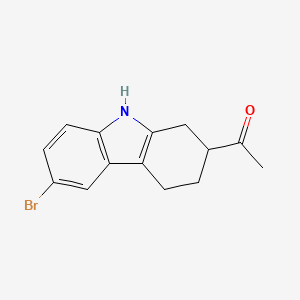
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
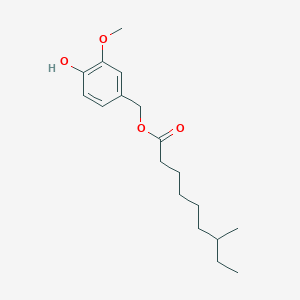
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
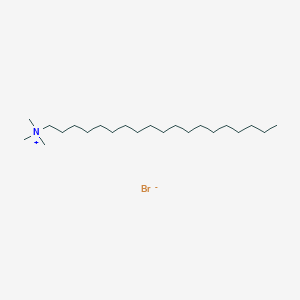
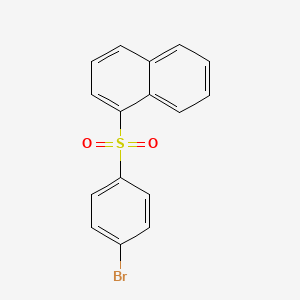
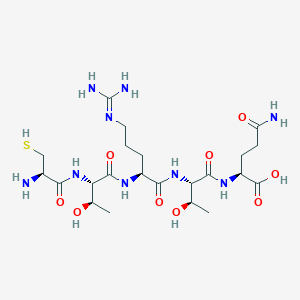
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
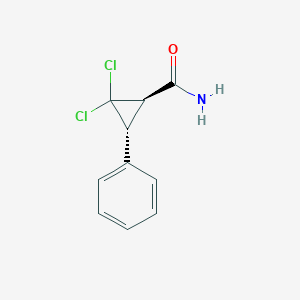
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
